molecular formula C12H23N3S B1532263 N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine CAS No. 1243075-23-1

N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine

Cat. No. B1532263
M. Wt: 241.4 g/mol
InChI Key: YHPWVXAEUWWEPK-UHFFFAOYSA-N
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Description

“N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine” is a synthetic compound used in scientific experiments to study its various properties and applications1. It has a molecular weight of 241.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds are often synthesized using organic building blocks2.



Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. However, these were not found in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as form, refractive index, boiling point, and density. Unfortunately, these specific details for “N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine” were not found in the search results.


Scientific Research Applications

Molecular Interactions and Stability

Research demonstrates significant interest in the molecular interactions and stability of compounds structurally akin or functionally related to N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine. A study by Elm et al. (2016) delves into the hydrogen-bonded molecular interactions between atmospheric diamines, including similar structures, and sulfuric acid. This investigation reveals that diamines with secondary amino groups, potentially including structures like N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine, exhibit enhanced stabilization of sulfuric acid complexes, which could be pivotal in the initial steps of new particle formation in the atmosphere Elm, J., Jen, C., Kurtén, T., & Vehkamäki, H. (2016).

Structural and Reactivity Studies

The structural and reactivity aspects of compounds sharing a resemblance with N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine have been explored. For instance, Ewin and Hill (1979) synthesized and characterized various bis(thioimidates) and related structures, offering insights into the potential synthetic routes and reactivity patterns of related diamine compounds. Such studies underscore the versatility and broad reactivity profile of diamines in creating complex and functionally diverse molecular structures Ewin, G. & Hill, J. (1979).

Safety And Hazards

The safety and hazards of a compound can be represented by its hazard statements, precautionary statements, and hazard classifications. However, these details for “N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine” were not found in the search results.


Future Directions

As this compound is used in scientific experiments, future directions would likely involve further studies to explore its properties and potential applications. However, specific future directions were not found in the search results.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-(thiophen-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3S/c1-14(2)8-9-15(7-4-6-13)11-12-5-3-10-16-12/h3,5,10H,4,6-9,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPWVXAEUWWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CCCN)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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